molecular formula C8H8BrFO B1303262 4-Bromo-1-fluoro-2-(methoxymethyl)benzene CAS No. 337535-43-0

4-Bromo-1-fluoro-2-(methoxymethyl)benzene

Cat. No. B1303262
M. Wt: 219.05 g/mol
InChI Key: VYZYGWURKGSBFI-UHFFFAOYSA-N
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Description

The compound "4-Bromo-1-fluoro-2-(methoxymethyl)benzene" is a brominated and fluorinated aromatic compound with a methoxymethyl substituent. This molecule is structurally related to various other bromo-substituted benzenes and benzoic acid derivatives that have been synthesized and studied for their chemical properties and potential applications in organic synthesis and materials science.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of bromo-substituted benzenes can be characterized by X-ray crystallography, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which contribute to the packing motifs in the solid state . The crystal structures of bromo-hydroxy-benzoic acid derivatives have shown two-dimensional architectures formed by C–H···O hydrogen bonds and Br···O or π–π interactions . These structural analyses are crucial for understanding the physical properties and reactivity of such compounds.

Chemical Reactions Analysis

Bromo-substituted benzenes can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH afforded the corresponding arylphenols in high yields . The Wittig-Horner reaction has been used to synthesize light-emitting monomers from bromo-substituted aldehydes . These reactions demonstrate the versatility of bromo-substituted benzenes in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzenes are influenced by their molecular structure. The crystal structures can provide insights into the potential for forming supramolecular architectures . The fluorescence properties of these compounds can be investigated through UV-Vis and fluorescence spectroscopy, revealing their potential applications in light-emitting devices . Additionally, computational studies using density functional theory (DFT) can predict reactivity descriptors and non-linear optical properties, which are important for understanding the chemical behavior and potential applications of these molecules .

Scientific Research Applications

General Properties “4-Bromo-1-fluoro-2-(methoxymethyl)benzene” is a chemical compound with the CAS Number: 337535-43-0 . It is a liquid at room temperature and has a molecular weight of 219.05 .

  • Organic Synthesis : Compounds like “4-Bromo-1-fluoro-2-(methoxymethyl)benzene” are often used as building blocks in organic synthesis . They can be used to construct more complex molecules for various applications, including pharmaceuticals and materials science.

  • Cross-Coupling Reactions : Bromofluorobenzenes, which are structurally similar to “4-Bromo-1-fluoro-2-(methoxymethyl)benzene”, are standard substrates for cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic chemistry.

  • Pesticide Synthesis : Bromofluorobenzenes have also been used in the synthesis of pesticides . For example, they can be used to synthesize Flusilazole, a fungicide used in agriculture .

  • Anti-Inflammatory Agents : Nitrobenzenes, which are structurally similar to “4-Bromo-1-fluoro-2-(methoxymethyl)benzene”, have been used in the synthesis of anti-inflammatory agents .

  • Suzuki-Miyaura Coupling : Bromofluorobenzenes are commonly used in the Suzuki-Miyaura coupling reaction . This reaction is used to form carbon-carbon bonds and is widely used in organic chemistry.

  • Biochemical Reagent : 2-Bromo-4-fluoro-1-methoxybenzene, a compound similar to “4-Bromo-1-fluoro-2-(methoxymethyl)benzene”, is used as a biochemical reagent. It can be used as a biological material or organic compound for life science related research .

  • Grignard Reagent : 4-Bromofluorobenzene, another similar compound, forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .

Safety And Hazards

“4-Bromo-1-fluoro-2-(methoxymethyl)benzene” is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

4-bromo-1-fluoro-2-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZYGWURKGSBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377722
Record name 4-bromo-1-fluoro-2-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-fluoro-2-(methoxymethyl)benzene

CAS RN

337535-43-0
Record name 4-bromo-1-fluoro-2-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-fluoro-2-(methoxymethyl)benzene
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Synthesis routes and methods

Procedure details

To a solution of (5-bromo-2-fluorophenyl)methanol (5.00 g) in THF (100 ml) was added 60% sodium hydride (1.08 g) at 0° C., and the mixture was stirred at room temperature for 30 min. Methyl iodide (3.80 ml) was added, and the mixture was stirred for 1.5 h. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried. The solvent was evaporated under reduced pressure and the residue was purified by column chomatography (eluent, hexane→hexane:ethyl acetate=50:1) to give the title compound (4.86 g) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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